VERAPAMIL RELATED COMPOUND D (50 MG) (5,5'-[[2-(3,4)DIMETHOXYPHENYL)ETHYL]IMINO]BIS[2-(3,4-DIMETHOXYPHENYL)-2-(1-METHYLETHYL)PENTANENI-TRILE] HYDROCHLORIDE)
Overview
Description
VERAPAMIL RELATED COMPOUND D (50 MG) (5,5’-[[2-(3,4)DIMETHOXYPHENYL)ETHYL]IMINO]BIS[2-(3,4-DIMETHOXYPHENYL)-2-(1-METHYLETHYL)PENTANENI-TRILE] HYDROCHLORIDE): is a chemical compound related to verapamil, a well-known calcium channel blocker used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias . This compound is often used in research and quality control to ensure the purity and efficacy of verapamil formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VERAPAMIL RELATED COMPOUND D involves multiple steps, starting from the basic building blocks of 3,4-dimethoxyphenyl ethylamine and other intermediates. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of VERAPAMIL RELATED COMPOUND D follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor the synthesis and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: VERAPAMIL RELATED COMPOUND D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
VERAPAMIL RELATED COMPOUND D has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of VERAPAMIL RELATED COMPOUND D is closely related to that of verapamil. It primarily involves the inhibition of calcium ion influx through L-type calcium channels in cardiac and smooth muscle cells. This inhibition leads to a decrease in intracellular calcium levels, resulting in the relaxation of vascular smooth muscle, reduced myocardial contractility, and decreased heart rate . The compound may also interact with other molecular targets and pathways involved in calcium signaling .
Biological Activity
Verapamil Related Compound D (50 mg), scientifically designated as 5,5'-[[2-(3,4)Dimethoxyphenyl)ethyl]imino]bis[2-(3,4-Dimethoxyphenyl)-2-(1-Methylethyl)pentanenitrile] hydrochloride, is a derivative of the well-known calcium channel blocker verapamil. This compound has garnered attention due to its potential biological activities, particularly in cardiovascular and metabolic contexts. The following sections will delve into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Calcium Channel Blockade
Verapamil and its derivatives primarily function as L-type calcium channel blockers. They inhibit calcium influx through these channels in cardiac and smooth muscle tissues, leading to decreased contractility and heart rate. This mechanism is crucial for managing conditions like hypertension and arrhythmias .
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of verapamil-related compounds. For instance, a study demonstrated that new derivatives of verapamil exhibited significant reactive oxygen species (ROS) scavenging activities, protecting human cells from oxidative stress . This property suggests a potential cardioprotective role during ischemic events.
Modulation of Cellular Metabolism
Verapamil has been shown to induce autophagy by modulating cellular metabolism, which may contribute to its therapeutic effects in various diseases . This metabolic modulation is particularly relevant in the context of cancer treatment, where verapamil can reverse drug resistance by inhibiting P-glycoprotein, a key player in multidrug resistance .
Cardiovascular Effects
Verapamil Related Compound D shares several pharmacological effects with its parent compound. These include:
- Antiarrhythmic Effects: The compound helps normalize heart rhythm by prolonging atrioventricular conduction time.
- Vasodilation: It reduces vascular resistance and lowers blood pressure, making it beneficial for hypertensive patients.
- Cardioprotection: Its antioxidant properties may protect cardiac tissues from damage during ischemia-reperfusion injury .
Antidiabetic Potential
Emerging research suggests that verapamil may possess antiglycative properties that could be beneficial for diabetic patients. A study indicated that verapamil significantly reduced markers of protein glycation and oxidation in vitro, suggesting potential therapeutic applications in managing diabetes-related complications .
Case Studies and Experimental Data
The following table summarizes key findings from studies investigating the biological activity of Verapamil Related Compound D and related compounds:
Study Reference | Compound | Superoxide Scavenging (%) | Cytotoxicity (CHO Cells) (%) | Cytotoxicity (HSMC Cells) (%) |
---|---|---|---|---|
16B | 73.8 ± 3.0 | 48.3 ± 11.0 | 41.9 ± 5.1 | |
HO-3975 | 48.1 ± 2.7 | 61.9 ± 5.7 | 33.4 ± 6.6 |
These results indicate that certain derivatives exhibit notable superoxide scavenging capabilities while maintaining relatively low cytotoxicity levels in cultured cells.
Antiglycoxidant Activity
In a recent study focusing on the antiglycoxidant activity of verapamil, it was found that the compound effectively inhibited glycation processes in vitro, comparable to established antiglycating agents . The molecular docking simulations further revealed that verapamil preferentially binds to amino acids susceptible to glycoxidative damage.
Properties
IUPAC Name |
5-[[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H57N3O6.ClH/c1-30(2)41(28-43,33-14-17-36(47-6)39(26-33)50-9)20-11-22-45(24-19-32-13-16-35(46-5)38(25-32)49-8)23-12-21-42(29-44,31(3)4)34-15-18-37(48-7)40(27-34)51-10;/h13-18,25-27,30-31H,11-12,19-24H2,1-10H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHQZSDNWXQHKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(CCCC(C#N)(C1=CC(=C(C=C1)OC)OC)C(C)C)CCC2=CC(=C(C=C2)OC)OC)(C#N)C3=CC(=C(C=C3)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H58ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190850-50-1 | |
Record name | 5,5'-((2-(3,4-Dimethoxyphenyl)ethyl)imino)bis(2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile)hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190850501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5'-((2-(3,4-DIMETHOXYPHENYL)ETHYL)IMINO)BIS(2-(3,4-DIMETHOXYPHENYL)-2-(1-METHYLETHYL)PENTANENITRILE)HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS8YQM964L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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